molecular formula C16H14N6 B14727090 6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine CAS No. 13491-71-9

6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine

Cat. No.: B14727090
CAS No.: 13491-71-9
M. Wt: 290.32 g/mol
InChI Key: LLHNBVSNRYDYGX-UHFFFAOYSA-N
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Description

6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with appropriate phenyl and phenyldiazenyl precursors. One common method includes the diazotization of aniline derivatives followed by coupling with 2,4-diaminopyrimidine under controlled conditions . The reaction conditions often involve acidic or basic media, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with DNA, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and phenyldiazenyl groups enhances its versatility in various applications, making it a valuable compound for research and development .

Properties

CAS No.

13491-71-9

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

6-phenyl-5-phenyldiazenylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H14N6/c17-15-14(22-21-12-9-5-2-6-10-12)13(19-16(18)20-15)11-7-3-1-4-8-11/h1-10H,(H4,17,18,19,20)

InChI Key

LLHNBVSNRYDYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N=NC3=CC=CC=C3

Origin of Product

United States

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